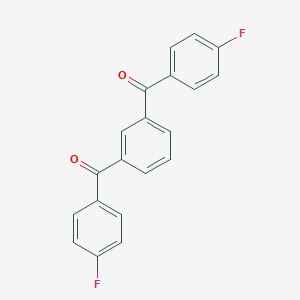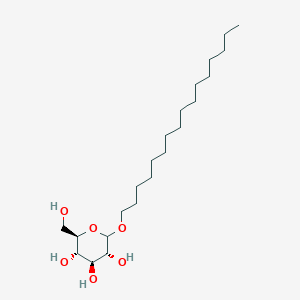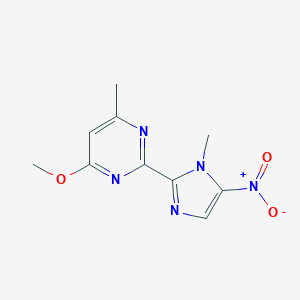
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has been found to have a wide range of scientific research applications. One of its most important applications is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has also been studied for its potential use in the treatment of other diseases, such as malaria and tuberculosis. It has been found to exhibit potent anti-malarial and anti-tuberculosis activity, making it a promising candidate for the development of new drugs to combat these diseases.
Mécanisme D'action
The mechanism of action of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- is not fully understood. However, it is believed to work by inhibiting key enzymes involved in various cellular processes, including DNA synthesis and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Effets Biochimiques Et Physiologiques
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and exhibit anti-malarial and anti-tuberculosis activity. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. Additionally, the anti-inflammatory and anti-oxidant properties of this compound make it a useful tool for studying the role of inflammation and oxidative stress in various diseases.
However, there are also some limitations to using pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-. One area of research is the development of new anti-cancer drugs based on this compound. Researchers are currently exploring ways to modify the structure of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- to improve its potency and reduce its toxicity.
Another area of research is the use of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in the treatment of other diseases, such as malaria and tuberculosis. Researchers are currently exploring the potential of this compound as a new treatment option for these diseases.
Finally, researchers are also interested in further understanding the mechanism of action of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-. By gaining a better understanding of how this compound works, researchers may be able to develop more effective treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- involves the reaction of 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-pyrimidine with a suitable reagent. The reaction conditions and reagents used can vary depending on the desired product. The synthesis of this compound has been well-established in the literature and can be carried out using standard laboratory techniques.
Propriétés
Numéro CAS |
103980-46-7 |
|---|---|
Nom du produit |
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- |
Formule moléculaire |
C10H11N5O3 |
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-2-(1-methyl-5-nitroimidazol-2-yl)pyrimidine |
InChI |
InChI=1S/C10H11N5O3/c1-6-4-7(18-3)13-9(12-6)10-11-5-8(14(10)2)15(16)17/h4-5H,1-3H3 |
Clé InChI |
QYWBLCRVCKGBCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C2=NC=C(N2C)[N+](=O)[O-])OC |
SMILES canonique |
CC1=CC(=NC(=N1)C2=NC=C(N2C)[N+](=O)[O-])OC |
Autres numéros CAS |
103980-46-7 |
Synonymes |
4-methoxy-6-methyl-2-(1-methyl-5-nitro-imidazol-2-yl)pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



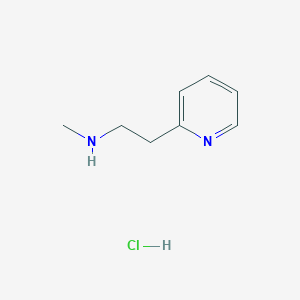
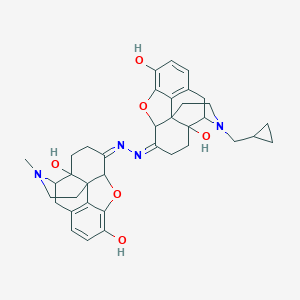
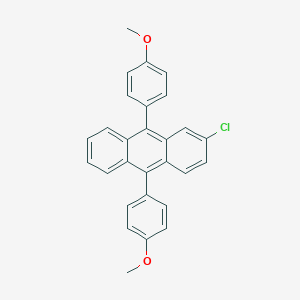
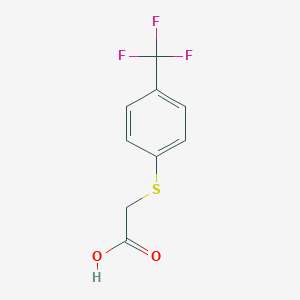
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
